3-Chloro-7-methoxyquinoline

Description

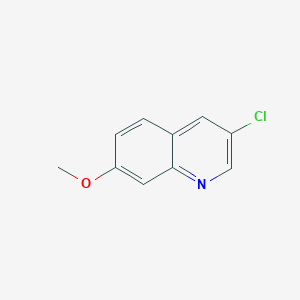

3-Chloro-7-methoxyquinoline (CAS: 858279-19-3) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol . Its structure features a quinoline backbone substituted with a chlorine atom at position 3 and a methoxy group (-OCH₃) at position 7 (Figure 1). This compound is primarily utilized as a precursor in pharmaceutical synthesis, particularly for antimalarial agents like chloroquine derivatives .

Synthesis:

The compound can be synthesized via the Vilsmeier reaction, starting from substituted anilines and 3-chloropropionyl chloride. Key steps include cyclization using phosphorus oxychloride (POCl₃) and selective methoxylation .

Properties

IUPAC Name |

3-chloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEDEQPANBVNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733762 | |

| Record name | 3-Chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858279-19-3 | |

| Record name | 3-Chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methoxyquinoline typically involves the chlorination of 7-methoxyquinoline. One common method is the reaction of 7-methoxyquinoline with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom at the third position with a chlorine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-methoxyquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Substituted quinoline derivatives.

Oxidation: 3-Chloro-7-hydroxyquinoline.

Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-7-methoxyquinoline serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising results in the development of anticancer and antimicrobial agents.

- Case Study : A study synthesized novel compounds from this compound derivatives, demonstrating significant antimicrobial activity against different bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 7.812 µg/mL against E. coli, indicating its potential as an effective antimicrobial agent .

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays due to its ability to interact with biological targets.

- Mechanism of Action : It primarily targets vascular endothelial growth factor (VEGF) receptors, specifically VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4), which are critical in angiogenesis and tumor growth .

Chemical Synthesis

In chemical synthesis, this compound is used as an intermediate in the production of more complex organic molecules.

- Synthesis Pathways : The compound can undergo nucleophilic substitution to form substituted quinoline derivatives or be oxidized to yield 3-chloro-7-hydroxyquinoline .

Industrial Applications

Beyond medicinal uses, it finds applications in producing dyes, pigments, and other fine chemicals due to its stable chemical structure.

Data Tables

Antimicrobial Activity

A recent study investigated the antimicrobial properties of synthesized derivatives of this compound. The results indicated that specific derivatives displayed potent activity against Gram-positive and Gram-negative bacteria as well as fungi.

- Results Summary :

In Silico ADME Prediction

In silico analyses of various derivatives indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting good bioavailability and skin permeability while adhering to Lipinski's rule of five .

Mechanism of Action

The mechanism of action of 3-Chloro-7-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methoxy groups contribute to its binding affinity and specificity. For example, in medicinal chemistry, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

4-Chloro-6,7-dimethoxyquinoline (CAS: N/A)

- Structure : Chlorine at C4, methoxy groups at C6 and C5.

- Molecular Formula: C₁₁H₁₀ClNO₂; Molecular Weight: 223.66 g/mol .

- Synthesis : Prepared via POCl₃-mediated chlorination of 6,7-dimethoxynaphthalen-1-ol, followed by purification .

- Exhibits intramolecular C–H⋯Cl interactions, stabilizing the planar quinoline ring .

8-Chloro-7-methoxyquinoline (CAS: 1422978-91-3)

- Structure : Chlorine at C8, methoxy at C6.

- Molecular Formula: C₁₀H₈ClNO; Molecular Weight: 193.63 g/mol .

- Key Differences: Positional isomerism alters steric and electronic profiles. The C8 chlorine may hinder interactions at the quinoline nitrogen (N1), reducing receptor-binding affinity compared to C3-substituted analogs. Limited pharmacological data available; primarily used in research settings .

4,7-Dichloroquinoline (CAS: N/A)

- Structure : Chlorine atoms at C4 and C7.

- Molecular Formula : C₉H₅Cl₂N; Molecular Weight : 198.06 g/mol .

- Synthesis : Derived from 3-chloroaniline via ethoxymethylenmalonic ester cyclization and POCl₃ treatment .

- Key Differences: Dual chloro substituents enhance electrophilicity, making it a critical intermediate in antimalarial drug synthesis (e.g., chloroquine) . Lacks methoxy groups, reducing solubility compared to this compound.

3-Chloro-7-methylisoquinoline (CAS: 1033201-77-2)

- Structure: Isoquinoline backbone with chlorine at C3 and methyl at C7.

- Molecular Formula : C₁₀H₈ClN; Molecular Weight : 177.63 g/mol .

- Key Differences: Isoquinoline’s nitrogen at C2 (vs. C1 in quinoline) alters electronic distribution and binding interactions.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: Chlorine at C3 (in quinoline) or C8 (positional isomer) significantly impacts electrophilic substitution patterns. Methoxy groups enhance solubility but may reduce metabolic stability .

- Pharmacological Potential: While 4,7-dichloroquinoline is well-documented in antimalarial synthesis, this compound’s applications remain exploratory. Its methoxy group could mitigate toxicity compared to dichloro analogs .

- Safety Profiles: Limited ecotoxicological data exist for most quinoline derivatives.

Biological Activity

3-Chloro-7-methoxyquinoline is a member of the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C_10H_8ClN_O

- Molecular Weight: 199.63 g/mol

The presence of chlorine and methoxy groups in the quinoline structure significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substitutions (chlorine and methoxy groups) enhance its reactivity and binding affinity towards these targets, leading to modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition: Compounds like this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.

- Receptor Interaction: The compound may bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can reduce cell viability in various cancer cell lines:

| Cell Line | Viability Reduction (%) | Reference |

|---|---|---|

| MDA-MB-231 | <30% without SAHA | |

| Kelly (Neuroblastoma) | Up to 37% | |

| SH-SY5Y (Neuroblastoma) | 18% additional reduction |

These findings suggest that the compound has the potential to serve as a lead in developing novel anticancer agents.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 7.812 µg/mL | Antibacterial |

| C. albicans | 31.125 µg/mL | Antifungal |

These results indicate that this compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Case Studies

Several studies have investigated the biological activity of quinoline derivatives, including this compound:

- Study on Anticancer Activity:

- Antimicrobial Efficacy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.